molecular formula C7H6ClIN2O B13130595 2-Amino-4-chloro-5-iodobenzamide

2-Amino-4-chloro-5-iodobenzamide

Katalognummer: B13130595
Molekulargewicht: 296.49 g/mol
InChI-Schlüssel: CTIFAVWFOZKBIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-chloro-5-iodobenzamide is a halogenated benzamide derivative with the molecular formula C₇H₅ClIN₂O and a molecular weight of 326.48 g/mol. Structurally, it features an amino group (-NH₂) at position 2, a chlorine atom at position 4, and an iodine atom at position 5 on the benzamide scaffold. Its iodine substituent enhances electrophilic reactivity, making it valuable in cross-coupling reactions, while the amino and amide groups contribute to hydrogen-bonding interactions in biological systems .

Eigenschaften

Molekularformel

C7H6ClIN2O

Molekulargewicht

296.49 g/mol

IUPAC-Name

2-amino-4-chloro-5-iodobenzamide

InChI

InChI=1S/C7H6ClIN2O/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H2,11,12)

InChI-Schlüssel

CTIFAVWFOZKBIQ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1I)Cl)N)C(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-5-iodobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of 2-chloro-5-nitrobenzoic acid, followed by reduction to form the corresponding amine. The final step involves the conversion of the amine to the benzamide derivative through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-chloro-5-iodobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while the benzamide can be reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon or hydrogen gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce nitro or amine derivatives, respectively.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-chloro-5-iodobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Amino-4-chloro-5-iodobenzamide involves its interaction with specific molecular targets. The amino and halogen substituents on the benzene ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of 2-Amino-4-chloro-5-iodobenzamide and Analogs

Compound Molecular Weight (g/mol) LogP* Solubility (Water) Melting Point (°C)
This compound 326.48 2.1 Low 210–215 (dec.)
2-Amino-4-chloro-5-iodobenzoic acid 297.48 1.4 Moderate 185–190
2-Amino-4-bromo-3-fluoro-5-iodobenzamide 345.39 2.8 Very Low 225–230
Ethyl 4-amino-2-chloro-5-iodobenzoate 325.53 3.0 Low 160–165

*Predicted using fragment-based methods.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.